molecular formula C9H10INO2 B1611771 3-Iodo-L-Phenylalanine CAS No. 20846-39-3

3-Iodo-L-Phenylalanine

Cat. No.: B1611771
CAS No.: 20846-39-3
M. Wt: 291.09 g/mol
InChI Key: BABTYIKKTLTNRX-QMMMGPOBSA-N
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Description

3-Iodo-L-Phenylalanine is an iodinated derivative of the amino acid phenylalanine It is characterized by the presence of an iodine atom at the third position of the benzene ring in the phenylalanine structure

Mechanism of Action

Target of Action

3-Iodo-L-Phenylalanine, a derivative of phenylalanine, is known to interact with several targets. It has been found to interact with Dipeptidyl peptidase 4 in humans . This enzyme plays a significant role in glucose metabolism, indicating that this compound may have potential effects on metabolic processes .

Mode of Action

It is known that the compound’s iodine substituent at position 2 in the benzene ring markedly improves its affinity and selectivity for its targets . This suggests that the compound interacts with its targets in a way that induces changes in their function, potentially influencing metabolic processes .

Biochemical Pathways

This compound is likely involved in the same biochemical pathways as phenylalanine. Phenylalanine is used as the precursor for the biosynthesis of 2-Phenylethanol through the Ehrlich pathway by Saccharomyces cerevisiae

Pharmacokinetics

For instance, 4-Iodo-L-phenylalanine was found to accumulate intensively in human pancreatic tumour cells . This suggests that this compound may also have good tissue penetration and could potentially be used in targeted therapies .

Result of Action

For example, systemic endoradiotherapy using up to 6.6 GBq of carrier-added 4-Iodo-L-Phenylalanine was found to be associated with measurable anti-tumour effects in gliomas . This suggests that this compound may also have potential anti-tumour effects .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound’s uptake and efficacy could potentially be affected by the pH and temperature of its environment . Additionally, the compound’s stability could be influenced by factors such as light exposure and storage conditions.

Biochemical Analysis

Biochemical Properties

3-Iodo-L-Phenylalanine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme phenylalanine hydroxylase, which catalyzes the hydroxylation of phenylalanine to tyrosine. The presence of the iodine atom in this compound can influence the enzyme’s activity, potentially inhibiting or altering its function. Additionally, this compound can be incorporated into proteins during translation, affecting protein structure and function due to the bulky iodine substituent .

Cellular Effects

This compound has been shown to impact various cellular processes. In glioma cells, it exhibits antiproliferative and tumoricidal effects, particularly when used in combination with external beam photon irradiation . This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the uptake of amino acids and the activity of transporters such as the L-type amino acid transporter 1 (LAT1), which is crucial for the transport of large neutral amino acids .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific regulatory domains in proteins, influencing their activity and function. For example, it has been used in the study of inflammatory bowel disease by reacting with regulatory domains to produce polypeptide chains during translation . Additionally, this compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, in glioma models, the combination of this compound with radiotherapy has demonstrated prolonged survival rates in animal models . The compound’s stability and degradation over time can affect its efficacy and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving glioma-bearing rats, different dosages of this compound combined with radiotherapy have shown varying levels of efficacy and toxicity . Higher doses of the compound have been associated with increased antiproliferative effects, but also with potential toxic effects. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes such as phenylalanine hydroxylase and other cofactors involved in the synthesis and degradation of amino acids . The presence of the iodine atom can influence the metabolic flux and levels of metabolites, potentially altering the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. One key transporter is the L-type amino acid transporter 1 (LAT1), which facilitates the uptake of large neutral amino acids, including this compound . The compound’s localization and accumulation within cells can affect its activity and function, influencing its overall efficacy in biochemical and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. Studies have shown that it can be localized to specific cellular compartments, such as the endoplasmic reticulum or cytosol, depending on the presence of targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-L-Phenylalanine typically involves the iodination of L-Phenylalanine. One common method is the electrophilic substitution reaction, where L-Phenylalanine is treated with iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction proceeds as follows: [ \text{L-Phenylalanine} + \text{I}_2 + \text{NaIO}_3 \rightarrow \text{this compound} + \text{NaI} + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-L-Phenylalanine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as azido-phenylalanine or cyano-phenylalanine can be formed.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Deiodinated phenylalanine or other reduced forms.

Scientific Research Applications

3-Iodo-L-Phenylalanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for radiolabeled compounds.

    Biology: Incorporated into proteins to study protein structure and function, particularly in X-ray crystallography and NMR spectroscopy.

    Medicine: Investigated for its potential use in cancer treatment, particularly in targeted radiotherapy, where the iodine atom can be used for radiolabeling.

    Industry: Utilized in the development of novel materials and as a component in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

3-Iodo-L-Phenylalanine can be compared with other iodinated phenylalanine derivatives, such as 2-Iodo-L-Phenylalanine and 4-Iodo-L-Phenylalanine. Each of these compounds has unique properties based on the position of the iodine atom:

    2-Iodo-L-Phenylalanine: Known for its high affinity for certain transporters but with reduced transport velocity.

    4-Iodo-L-Phenylalanine: Used in similar applications but may have different reactivity and biological effects due to the position of the iodine atom.

These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications in scientific research.

Properties

IUPAC Name

(2S)-2-amino-3-(3-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABTYIKKTLTNRX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)I)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587780
Record name 3-Iodo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20846-39-3
Record name 3-Iodo-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-L-phenylalanine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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